iMDK

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

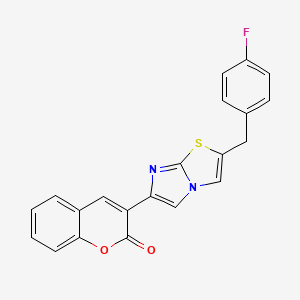

iMDK, chemically known as 3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one, is a synthetic compound designed to inhibit the expression of midkine, a growth factor involved in various cellular processes. This compound is classified as a midkine inhibitor and has gained attention for its potential therapeutic applications, particularly in oncology. The molecular formula for iMDK is C21H13FN2O2S, and it has a CAS number of 881970-80-5. iMDK is characterized by its cell-permeable nature, allowing it to effectively penetrate cellular membranes and exert its biological effects on target cells.

- There is no publicly available information regarding a specific mechanism of action for this compound.

- Further research would be needed to understand its potential biological interactions.

- Information on safety hazards associated with this compound is not available in scientific databases.

- Similar molecules containing these ring structures can have varying toxicity levels [].

- It is advisable to handle any unknown compound with caution and consult safety protocols for handling organic molecules in a laboratory setting.

Midkine Inhibitor

iMDK is a cell-permeable molecule being studied for its potential to reduce levels of a protein called midkine (MDK). Midkine is a growth factor involved in various cellular processes, including cell growth and survival [].

Researchers are investigating iMDK's ability to inhibit MDK expression, particularly in cancer cells [, ].

Mechanism of Action

The exact mechanism by which iMDK reduces midkine levels is still being investigated [].

In Vitro Studies

Studies have been conducted to evaluate the effects of iMDK on MDK-positive and MDK-negative cells in a laboratory setting (in vitro) [, ]. These studies suggest that iMDK may be effective in reducing cell viability in MDK-positive cells but not in MDK-negative cells [, ].

iMDK primarily functions through its interaction with the midkine signaling pathway. It inhibits the phosphoinositide 3-kinase (PI3K) signaling cascade, which plays a crucial role in cell survival, proliferation, and migration. In lung adenocarcinoma cells (specifically H441 cells), iMDK has been shown to significantly reduce midkine protein levels in a dose-dependent manner, leading to decreased cell viability and tumor growth through mechanisms such as apoptosis induction .

The chemical structure of iMDK allows it to participate in various reactions typical of imidazothiazole and chromenone derivatives, although specific reaction pathways beyond its inhibitory actions on midkine are less documented in available literature.

The biological activity of iMDK is primarily centered around its role as an inhibitor of midkine. Midkine is implicated in several pathological conditions, including cancer progression and metastasis. By suppressing midkine expression, iMDK exhibits anti-tumor properties. Studies indicate that treatment with iMDK leads to reduced growth of cancer cells by inducing apoptosis and inhibiting proliferation . Furthermore, iMDK has shown selective effects on cancer cell lines while sparing normal cells, highlighting its potential for targeted cancer therapy.

iMDK can be synthesized through various organic chemistry techniques involving the condensation of imidazothiazole derivatives with chromenone structures. The synthesis typically includes:

- Formation of Imidazothiazole: Starting materials are reacted under controlled conditions to generate the imidazothiazole core.

- Coupling Reaction: The imidazothiazole derivative is then coupled with a suitable chromenone precursor.

- Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain iMDK in high purity.

Details on specific reaction conditions (e.g., temperatures, solvents) are usually proprietary or found in specialized literature.

iMDK has several promising applications primarily in the field of cancer research:

- Cancer Therapy: Due to its ability to inhibit tumor growth by targeting midkine signaling pathways.

- Research Tool: Used in laboratory settings to study the role of midkine in various biological processes and diseases.

- Potential Drug Development: As a lead compound for developing new therapeutic agents targeting midkine-related pathways.

Interaction studies involving iMDK have focused on its binding affinity and inhibitory effects on midkine receptors and downstream signaling pathways. These studies demonstrate that iMDK effectively disrupts the interaction between midkine and its receptors, leading to decreased activation of PI3K signaling pathways. This disruption is crucial for understanding how iMDK can be leveraged for therapeutic purposes in cancers where midkine plays a significant role .

Several compounds share structural or functional similarities with iMDK. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Midkine | Growth Factor | Promotes cell survival and proliferation |

| Imidazothiazole Derivatives | Heterocyclic Compound | Exhibits various biological activities |

| Chromenones | Aromatic Compound | Known for anti-inflammatory properties |

Uniqueness of iMDK

iMDK stands out due to its specific action as a selective inhibitor of midkine, which differentiates it from other imidazothiazole or chromenone derivatives that may not have the same targeted effects on midkine signaling. Its ability to induce apoptosis selectively in cancer cells while minimizing effects on normal cells further highlights its potential as a therapeutic agent.

Molecular Structure and Formula (C₂₁H₁₃FN₂O₂S)

iMDK possesses the molecular formula C₂₁H₁₃FN₂O₂S, corresponding to a molecular weight of 376.40-376.41 grams per mole [1] [2] [3] [4]. The compound is systematically named as 3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b] [5] [6]thiazol-6-yl]chromen-2-one, reflecting its complex heterocyclic architecture [2] [3] [7].

The structural framework of iMDK comprises three distinct fused ring systems that contribute to its unique physicochemical profile. The core structure features an imidazo[2,1-b]thiazole moiety fused with a chromen-2-one system, creating a rigid molecular scaffold that provides structural stability and biological activity [2] [3] [8]. The heterocyclic systems include imidazole, thiazole, and chromene rings, each contributing to the compound's binding affinity and selectivity characteristics.

A critical structural feature is the 4-fluorobenzyl substituent, which enhances metabolic stability and potency through the strategic incorporation of fluorine [2] [3] [8]. The molecular geometry is determined by three fused ring systems that create a specific three-dimensional arrangement essential for biological activity. The functional groups present include a ketone moiety (C=O), ether linkages (C-O-C), and the fluoroalkyl substituent, all of which significantly influence the compound's physicochemical properties.

The compound's chemical identity is further characterized by its CAS number 881970-80-5, PubChem CID 15991416, and InChI Key IWFKQTWYILKFGE-UHFFFAOYSA-N [1] [2] [3] [4]. The SMILES representation, C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F, provides a linear notation for the complete molecular structure [2] [3] [8].

| Property | Value | Source/Reference |

|---|---|---|

| Molecular Formula | C₂₁H₁₃FN₂O₂S | Multiple sources [1] [2] [3] [4] |

| Molecular Weight (g/mol) | 376.40-376.41 | Multiple sources [1] [2] [3] [4] |

| CAS Number | 881970-80-5 | Multiple sources [1] [2] [3] [4] |

| IUPAC Name | 3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b] [5] [6]thiazol-6-yl]chromen-2-one | Multiple sources [2] [3] [7] |

| SMILES String | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F | Multiple sources [2] [3] [8] |

| InChI Key | IWFKQTWYILKFGE-UHFFFAOYSA-N | Multiple sources [2] [3] [8] |

| PubChem CID | 15991416 | Multiple sources [2] [3] [7] |

| Physical Form | Solid | Multiple sources [2] [4] [8] |

| Color | Off-white | Multiple sources [2] [8] |

| Purity (HPLC) | ≥98% | Multiple sources [2] [4] [8] |

Solubility Profile in DMSO, Water, and Biological Matrices

The solubility characteristics of iMDK demonstrate significant variability across different solvent systems, with implications for both research applications and potential therapeutic development. The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO), which serves as the primary solvent for stock solution preparation in research settings.

In DMSO, iMDK demonstrates solubility ranging from 1.88 to 5.0 milligrams per milliliter, corresponding to approximately 5.0 to 8.74 millimolar concentrations [1] [4] [8]. However, achieving optimal dissolution requires specific preparation conditions, including ultrasonic treatment and heating to 60°C [1]. This requirement suggests the presence of strong intermolecular interactions within the solid state that must be overcome through additional energy input.

The aqueous solubility of iMDK is characterized as poorly soluble, with estimated values below 1 milligram per milliliter [9]. This poor water solubility is consistent with the compound's lipophilic character, as evidenced by its complex aromatic ring system and fluorinated substituent. The limited aqueous solubility can be attributed to the compound's extensive conjugated π-system and hydrophobic character, which favor organic solvents over aqueous environments.

Regarding solubility in biological matrices, specific quantitative data remains limited in the available literature. The compound's physicochemical properties suggest that solubility in biological fluids would be significantly constrained by its poor aqueous solubility profile. This characteristic is typical for many small molecule inhibitors that require specialized formulation strategies for biological applications.

| Solvent/Matrix | Solubility (mg/mL) | Solubility (mM) | Notes |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 1.88 - 5.0 | 5.0 - 8.74 | Requires ultrasonic treatment and heating to 60°C [1] |

| Water | Poorly soluble (<1) | Estimated <2.7 | Inferred from poor DMSO solubility [9] |

| Biological Matrices | Limited data available | Not determined | No specific data found for biological matrices |

| Ethanol | Not reported | Not reported | Not studied in available literature |

| Methanol | Not reported | Not reported | Not studied in available literature |

| Acetone | Not reported | Not reported | Not studied in available literature |

| Chloroform | Not reported | Not reported | Not studied in available literature |

The solubility profile has significant implications for experimental design and potential therapeutic applications. The requirement for DMSO as a primary solvent necessitates careful consideration of vehicle effects in biological assays, as DMSO concentrations must be maintained below cytotoxic levels while ensuring adequate compound delivery.